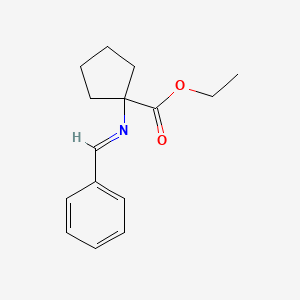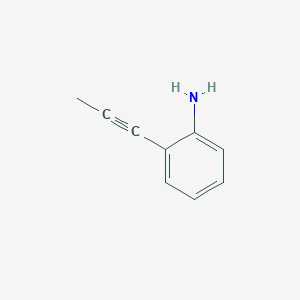
2-(Prop-1-yn-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-yn-1-yl)aniline is an organic compound that features an aniline group substituted with a propynyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)aniline typically involves the reaction of aniline with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Cyclization: It can undergo ipso-cyclization in the presence of ZnBr2 and Oxone, leading to the formation of spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Cyclization: ZnBr2, Oxone, acetonitrile, and water.
Major Products
Oxidation: Formamides.
Cyclization: Spirocyclic compounds such as 1-azaspiro[4.5]deca-3,6,9-trien-8-ones.
Aplicaciones Científicas De Investigación
2-(Prop-1-yn-1-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its derivatives can be used in the development of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action for reactions involving 2-(Prop-1-yn-1-yl)aniline often involves the generation of reactive intermediates. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . In the ipso-cyclization reaction, the process proceeds via a radical pathway, where the radical intermediates facilitate the formation of spirocyclic structures .
Comparación Con Compuestos Similares
2-(Prop-1-yn-1-yl)aniline can be compared with other similar compounds such as:
N-Methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but includes a methyl group, which affects its solubility and reactivity.
2-Isopropenylaniline: This compound features an isopropenyl group instead of a propynyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ability to participate in specific reactions such as oxidative formylation and ipso-cyclization, which are not as common in its analogs.
Propiedades
Número CAS |
220465-91-8 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2-prop-1-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,10H2,1H3 |
Clave InChI |
RTNLLPNKFCHQEI-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



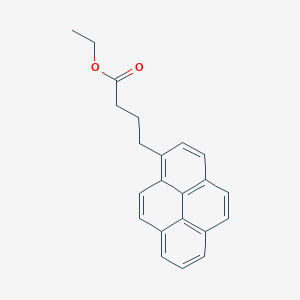
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
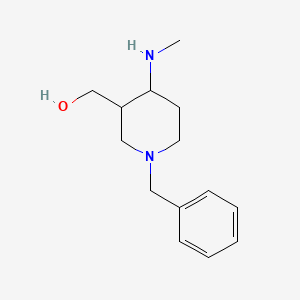
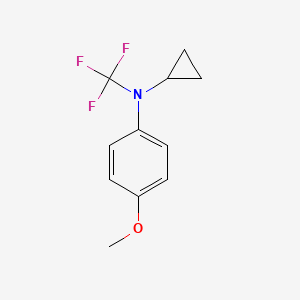

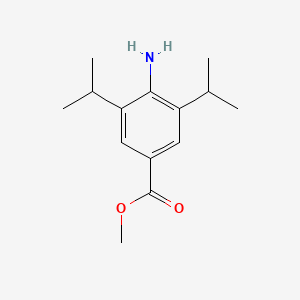
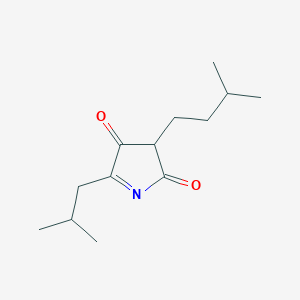
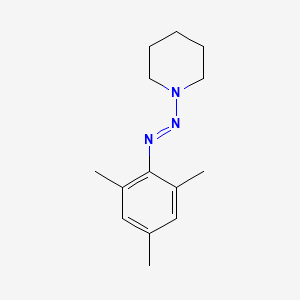
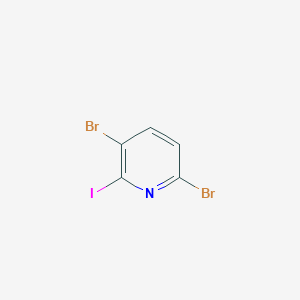
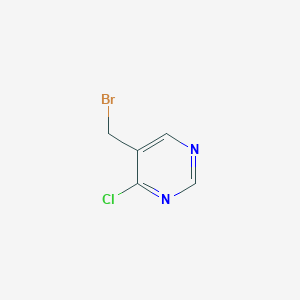
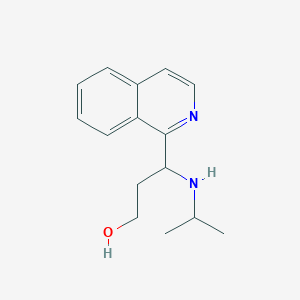
![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)
